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Compound of Interest

(4-Aminophenyl)
Compound Name: _
(morpholino)methanone

Cat. No.: B122155

An In-depth Technical Guide to the Characterization of (4-Aminophenyl)
(morpholino)methanone (CAS 51207-86-4)

Foreword: A Practical Framework for Compound
Validation

In the landscape of pharmaceutical research and development, the rigorous characterization of
synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible
science and regulatory compliance. The compound (4-aminophenyl)(morpholino)methanone
serves as a critical building block, notably as a key intermediate in the synthesis of
Rivaroxaban, an anticoagulant medication.[1][2] Its purity and structural integrity are
paramount, as any deviation can propagate through the synthetic pathway, impacting the final
active pharmaceutical ingredient's (API) safety and efficacy.

This guide eschews a simple recitation of data. Instead, it offers a holistic, field-proven
methodology for the comprehensive characterization of (4-aminophenyl)
(morpholino)methanone. We will delve into the causality behind our analytical choices,
presenting a self-validating system of protocols designed for the discerning scientist. From
synthesis to final purity assessment, each step is detailed with the precision and practical
insight required in a modern drug development setting.

Compound Identity and Physicochemical Profile
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(4-Aminophenyl)(morpholino)methanone, also known as 4-(morpholin-4-ylcarbonyl)aniline,
is an aromatic amine derivative.[3] Its core structure consists of a p-aminobenzoyl group
attached to a morpholine ring via an amide linkage.

Caption: 2D Structure of (4-Aminophenyl)(morpholino)methanone.

A foundational understanding begins with its fundamental physicochemical properties, which
influence everything from handling and storage to its behavior in analytical systems.

Property Value Source
CAS Number 51207-86-4 [4]
Molecular Formula C11H14N202 [4]
Molecular Weight 206.24 g/mol [4]
Melting Point ~129.31 °C [3]
Boiling Point ~343.4 - 365.01 °C (Predicted) [3]
Density ~1.18 g/cm3 (Predicted) [3]
Water Solubility 9328.53 mg/L (Predicted) [3]
Appearance White to light brown solid [2]
SMILES C1COCCN1C(=0)C2=CC=C( ]
C=C2)N

WEHVQIQNGXWTME-
InChlKey [3]
UHFFFAOYSA-N

Synthesis and Purification: Establishing a Quality
Baseline

The most direct and common laboratory-scale synthesis involves the reduction of its nitro-
precursor, morpholino(4-nitrophenyl)methanone.[5][6] This approach is favored for its high yield
and relatively clean conversion. The choice of reducing agent is critical; while various systems
exist, catalytic hydrogenation or the use of metal/acid combinations are common. A sustainable
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method utilizing iron nanoparticles and sodium borohydride in an aqueous medium has proven

highly effective, achieving near-quantitative yields.[5][6]

Morpholino(4-nitrophenyl)methanone
(Precursor)

Purification
(Recrystallization or
Column Chromatography)

(4-Aminophenyl)(morpholino)methanone
(Final Product)

Nitro Group Reduction
(Vigorous Stirring, RT)

Fe Nanoparticles (Catalyst) Extraction
NaBH4 (Reducing Agent) (e.g., with EtOAc)

Aqueous Micellar Solution
(e.g., TPGS/H20)

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target compound.

Protocol 2.1: Synthesis via Nitro Group Reduction

Rationale: This protocol is based on a green chemistry approach that minimizes organic
solvent use in the primary reaction step and operates at room temperature.[6]

Step 1: Catalyst Suspension Preparation: In a round-bottom flask, suspend iron
nanopatrticles (e.g., 6 mg) in an aqueous solution of 2 wt% TPGS-750-M (1.0 mL).

Step 2: Activation: Add sodium borohydride (NaBHa4, ~1.5 mmol) to the suspension. The
mixture will turn black, indicating catalyst activation, accompanied by hydrogen gas
evolution. Stir for several seconds.

Step 3: Substrate Addition: To the activated catalyst suspension, add morpholino(4-
nitrophenyl)methanone (~0.5 mmol).

Step 4: Reaction: Seal the flask and stir the mixture vigorously at room temperature. Monitor
the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully
consumed (typically 30 minutes).[5]
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o Step 5: Work-up: Upon completion, add a minimal amount of ethyl acetate (EtOAc) and stir
gently. Separate the organic layer. Extract the aqueous layer two more times with EtOAc.

o Step 6: Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure to yield the crude product.

o Step 7: Purification: Purify the crude solid by recrystallization from a suitable solvent system
(e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product with high purity.

Comprehensive Analytical Characterization

A multi-technique approach is non-negotiable for unambiguous structure confirmation and
purity assessment. Each technique provides a unique and complementary piece of the puzzle.

Purified Product

Structural Elucida 'ion

NMR Spectroscopy Mass Spectrometry
( (*H, 13C) ] ( (MS) ) IR Spectroscopy

Purity & Impurity Profiling

Click to download full resolution via product page

Caption: A multi-faceted workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure. *H NMR
confirms the presence and connectivity of hydrogen atoms, while 13C NMR provides information
about the carbon skeleton.

Protocol 3.1.1: NMR Sample Preparation and Analysis

o Step 1: Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in
~0.7 mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in a clean NMR tube.
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o Step 2: Instrument Setup: Acquire the spectra on a 400 MHz or higher spectrometer.

e Step 3: *H NMR Acquisition: Acquire the proton spectrum using standard parameters. The

chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

o Step 4: 13C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-

decoupled pulse sequence.

Expected NMR Data Interpretation: The expected chemical shifts are inferred from closely

related structures and general principles.[7][8]

Table 3.1.2: Predicted *H NMR Signals (400 MHz, DMSO-de)

Chemical Shift L . . .
Multiplicity Integration Assignment Rationale
(3, ppm)
Aromatic protons
Ar-H (ortho to - deshielded by
~6.9-7.1 Doublet 2H
C=0) the carbonyl
group.
Aromatic protons
Ar-H (ortho to - shielded by the
~6.5-6.7 Doublet 2H _
NH2) electron-donating
amino group.
Exchangeable
~51 Broad Singlet 2H -NH:z protons of the
primary amine.
Protons on the
morpholine ring,
~3.5-3.9 Multiplet 8H Morpholine -CH2  often appearing

as two broad or

complex signals.

Table 3.1.3: Predicted 3C NMR Signals (100 MHz, DMSO-ds)
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Chemical Shift (6, ppm) Assignment Rationale

~ 166 C=0 Carbonyl carbon of the amide.

Aromatic carbon attached to

~ 147 Ar-C (C-NH2) the electron-donating amino
group.
Quaternary aromatic carbon
~ 130 Ar-C (C-C=0)
attached to the carbonyl.
Aromatic methine carbons
~ 126 Ar-CH
ortho to the carbonyl.
Aromatic methine carbons
~ 114 Ar-CH _
ortho to the amino group.
) Morpholine carbons adjacent
~ 67 O-CHz (Morpholine)
to oxygen.
Morpholine carbons adjacent
] to the amide nitrogen,
~ 42-48 N-CHz (Morpholine)

potentially split into two

signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups
present in the molecule.

Protocol 3.2.1: IR Spectrum Acquisition (KBr Pellet Method)

o Step 1. Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-
grade potassium bromide (KBr).

o Step 2: Grinding: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous
powder is obtained.

» Step 3: Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a
thin, transparent pellet.
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o Step 4: Analysis: Place the pellet in the spectrometer's sample holder and acquire the
spectrum, typically from 4000 to 400 cm~1.

Table 3.2.2: Characteristic IR Absorption Bands

Wavenumber (cm~?) Vibration Type Functional Group

N-H Stretch (asymmetric &

3450 - 3300 symmetric) Primary Amine (-NHz2)
2950 - 2850 C-H Stretch (aliphatic) Morpholine Ring
1640 - 1610 C=0 Stretch (amide) Tertiary Amide

1600 - 1450 C=C Stretch Aromatic Ring

1280 - 1240 C-N Stretch Aryl Amine & Amide
1120 - 1110 C-O-C Stretch (asymmetric) Morpholine Ether

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation
patterns, offers further structural confirmation.

Protocol 3.3.1: MS Analysis (Electrospray lonization - ESI)

o Step 1: Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a
suitable solvent like methanol or acetonitrile.

o Step 2: Analysis: Infuse the solution directly into the ESI source of the mass spectrometer.

o Step 3: Data Acquisition: Acquire the mass spectrum in positive ion mode. The acidic nature
of the mobile phase protonates the basic amine and amide sites.

Table 3.3.2: Expected Mass Spectrometry Data
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miz lon
207.11 [M+H]*
229.09 [M+Na]*
206.10 [M]*

The observation of the protonated molecular ion [M+H]* at m/z 207.11 provides strong
evidence for the compound's identity and molecular formula.[9]

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the
purity of pharmaceutical compounds and profiling any potential impurities.[10][11] The goal is to
develop a method that separates the main compound from any starting materials, by-products,
or degradation products.

Protocol 3.4.1: Reversed-Phase HPLC Method

» Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and
separating moderately polar aromatic compounds. A gradient elution is employed to ensure
that both more and less polar impurities are eluted and detected.

o Step 1: Sample Preparation: Prepare a stock solution of the sample in the mobile phase
diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to ~0.1
mg/mL for analysis.

e Step 2: HPLC System Configuration:

[¢]

Column: C18, 4.6 x 150 mm, 5 pum particle size

Mobile Phase A: 0.1% Formic Acid in Water

[¢]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

o

Flow Rate: 1.0 mL/min

o
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o Detector: UV at 254 nm
o Injection Volume: 10 pL

o Column Temperature: 30 °C

o Step 3: Gradient Elution:

0-2 min: 10% B

[¢]

2-15 min: 10% to 90% B

o

15-18 min: 90% B

[e]

18-20 min: 90% to 10% B

o

[¢]

20-25 min: 10% B (re-equilibration)

o Step 4: Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the
purity using the area percent method. According to ICH guidelines, any impurity exceeding
0.1% should be identified and quantified.[12]

Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining compound integrity. The
following guidelines are derived from available Safety Data Sheets (SDS).[13][14][15]

e Hazard Identification:

o The compound is associated with hazard statements H302 (Harmful if swallowed), H315
(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause
respiratory irritation).[13]

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear safety glasses with side-shields or goggles.[16]

o Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[16]
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o Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid
generating dust.[15]

e Handling:
o Avoid contact with skin, eyes, and clothing.[14]
o Wash hands thoroughly after handling.[16]
e Storage:
o Store in a tightly closed container in a cool, dark, and dry place.[4]

o For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is
recommended.[13]

Conclusion

The characterization of (4-aminophenyl)(morpholino)methanone is a systematic process
that relies on the synergistic application of spectroscopic and chromatographic techniques. By
following the detailed protocols within this guide, researchers and drug development
professionals can confidently verify the identity, structure, and purity of this vital intermediate.
This rigorous, evidence-based approach ensures the quality of the material, forming a solid
foundation for its subsequent use in complex synthetic endeavors and contributing to the
overall safety and reliability of the final pharmaceutical product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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